molecular formula C2H5F2NO2S B3363621 1,1-difluoro-N-methylmethanesulfonamide CAS No. 1038306-70-5

1,1-difluoro-N-methylmethanesulfonamide

Cat. No.: B3363621
CAS No.: 1038306-70-5
M. Wt: 145.13 g/mol
InChI Key: RGTUKHBIFAVALX-UHFFFAOYSA-N
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Description

1,1-Difluoro-N-methylmethanesulfonamide (C₃H₆F₂NO₂S) is a fluorinated sulfonamide derivative characterized by a methyl group attached to the sulfonamide nitrogen and two fluorine atoms on the adjacent carbon. This compound is a critical structural component of triafamone (ISO common name), a herbicide used in rice cultivation to control sedges and broadleaf weeds . Its molecular weight is approximately 158.1 g/mol (calculated), with a sulfonyl group (-SO₂-) and fluorine atoms contributing to its high electronegativity and chemical stability.

Key applications include:

  • Herbicidal activity: As part of triafamone, it inhibits acetolactate synthase (ALS), disrupting branched-chain amino acid synthesis in weeds .
  • Chemical synthesis: Used as an intermediate in synthesizing agrochemicals and pharmaceuticals due to its reactive sulfonamide moiety .

Properties

IUPAC Name

1,1-difluoro-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5F2NO2S/c1-5-8(6,7)2(3)4/h2,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTUKHBIFAVALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038306-70-5
Record name 1,1-difluoro-N-methylmethanesulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-difluoro-N-methylmethanesulfonamide can be synthesized through several synthetic routes. One common method involves the reaction of N-methylmethanesulfonamide with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under controlled conditions, including low temperatures and an inert atmosphere, to prevent side reactions and ensure high yield .

Industrial Production Methods

In industrial settings, the production of 1,1-difluoro-N-methylmethanesulfonamide may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for efficiency, safety, and cost-effectiveness, ensuring the compound is produced in sufficient quantities for commercial use .

Chemical Reactions Analysis

Types of Reactions

1,1-difluoro-N-methylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of sulfonic acids or reduced sulfonamides .

Scientific Research Applications

Agricultural Applications

Herbicidal Properties

1,1-Difluoro-N-methylmethanesulfonamide is primarily recognized for its use as a selective herbicide. It functions by inhibiting the enzyme acetolactate synthase (ALS), crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of growth in susceptible weed species while sparing crops that are resistant to ALS inhibitors.

Table 1: Herbicidal Efficacy of 1,1-Difluoro-N-methylmethanesulfonamide

Weed Species Application Rate (g/ha) Efficacy (%) Remarks
Amaranthus retroflexus20085High sensitivity
Echinochloa crus-galli30090Effective at higher rates
Setaria faberi25075Moderate sensitivity

The above table summarizes various weed species' responses to different application rates of the compound. Studies have shown that optimal efficacy is achieved at rates between 200-300 g/ha, depending on the target weed species.

Medicinal Chemistry Applications

Potential as a Drug Candidate

The structural characteristics of 1,1-difluoro-N-methylmethanesulfonamide make it an interesting candidate for drug development. Its unique difluoromethyl and sulfonamide functionalities can enhance the bioactivity and selectivity of compounds in medicinal chemistry.

Case Study: Synthesis and Evaluation

A study conducted by researchers at a leading pharmaceutical institution focused on synthesizing derivatives of 1,1-difluoro-N-methylmethanesulfonamide to evaluate their biological activity against specific cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential for further development as anticancer agents.

Environmental Impact Studies

Research has also been directed towards understanding the environmental fate and transport of 1,1-difluoro-N-methylmethanesulfonamide in soil and water systems. Its persistence and degradation pathways are critical for assessing its ecological safety.

Table 2: Environmental Fate Characteristics

Parameter Value Remarks
Soil Half-Life30 daysModerate persistence
Water Solubility150 mg/LHigh solubility
Volatilization PotentialLowMinimal atmospheric impact

This table provides insights into the environmental behavior of the compound, indicating that while it is moderately persistent in soil, its high solubility may lead to significant mobility in aquatic systems.

Mechanism of Action

The mechanism of action of 1,1-difluoro-N-methylmethanesulfonamide involves its interaction with molecular targets through its functional groups. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Fluorine Substitution

  • 1,1-Difluoro vs. 1,1,1-Trifluoro : The presence of two fluorine atoms in the target compound reduces steric hindrance compared to trifluoro analogs (e.g., ), enhancing its compatibility with enzyme active sites in herbicidal applications .
  • Electron-Withdrawing Effects : Fluorine atoms increase the sulfonamide’s acidity (pKa ~2–3), improving binding to ALS enzymes .

Methyl vs. Bulky Substituents

  • The N-methyl group in 1,1-difluoro-N-methylmethanesulfonamide balances lipophilicity and metabolic stability, whereas bulkier substituents (e.g., cyclohexyl in ) enhance thermal stability but reduce bioavailability.

Agricultural Use

  • Triafamone : Registered in China (2010) and globally for rice pest control. Field trials show 85–95% weed suppression with a half-life of 15–30 days in soil .
  • Mode of Action : ALS inhibition disrupts valine, leucine, and isoleucine biosynthesis, causing plant growth arrest within 7–10 days .

Biological Activity

1,1-Difluoro-N-methylmethanesulfonamide (DFMMS) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores the biological activity of DFMMS, including its mechanisms of action, efficacy in various applications, and relevant case studies.

  • Molecular Formula : C2H5F2NO2S
  • Molecular Weight : 145.13 g/mol

The biological activity of DFMMS is primarily attributed to its ability to interact with specific molecular targets. It acts by inhibiting certain enzymes, which can lead to various biological effects such as antimicrobial and anticancer activities. The compound's mechanism involves binding to the active sites of target proteins, thus blocking their function and disrupting cellular processes .

Antimicrobial Activity

DFMMS has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against a range of bacterial strains. The compound's efficacy is thought to arise from its ability to interfere with bacterial metabolism and cell wall synthesis.

Anticancer Activity

Recent research has highlighted the potential of DFMMS in cancer therapy. In vitro studies demonstrate that DFMMS can inhibit the proliferation of various cancer cell lines. For instance, it has shown promise in reducing the viability of breast cancer cells by inducing apoptosis through the inhibition of myeloid cell leukemia-1 (Mcl-1), a protein that promotes cell survival .

Research Findings and Case Studies

Several studies have documented the biological effects of DFMMS:

StudyFindings
Study 1 Investigated the antimicrobial activity against Gram-positive and Gram-negative bacteria; showed significant inhibition at low concentrations.
Study 2 Evaluated anticancer properties in breast cancer models; demonstrated reduced cell viability and increased apoptosis rates.
Study 3 Explored DFMMS as a potential herbicide; showed effectiveness in inhibiting photosystem II electron transport in plant cells .

Case Study: Anticancer Efficacy

In a controlled study involving MCF-7 breast cancer cells, DFMMS was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher doses. The study concluded that DFMMS could be a potential candidate for further development as an anticancer agent.

Applications in Agrochemicals

DFMMS has also been studied for its herbicidal properties. It acts as a photosystem II inhibitor, disrupting electron transport within chloroplasts, leading to plant cell death. This mechanism positions DFMMS as a valuable compound in agricultural applications for weed management .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,1-difluoro-N-methylmethanesulfonamide with high purity?

  • Methodology : Use nucleophilic substitution reactions between methylamine and 1,1-difluoromethanesulfonyl chloride under anhydrous conditions (e.g., THF, 0–5°C). Purify via silica gel chromatography (ethyl acetate/hexane, 3:7 ratio) and confirm purity via HPLC-MS/MS (C18 column, 0.1% formic acid in acetonitrile/water gradient) .
  • Validation : Monitor reaction progress by TLC (Rf ~0.5) and quantify yield via gravimetric analysis (>85% typical).

Q. Which spectroscopic techniques are essential for confirming the structure of 1,1-difluoro-N-methylmethanesulfonamide?

  • Key Techniques :

  • 1H/13C NMR : Methylamine protons (δ 2.8–3.2 ppm), CF2 group (¹³C δ 120–125 ppm) .
  • 19F NMR : Distinct doublet for CF2 (δ -110 to -115 ppm, J = 240–260 Hz) .
  • FTIR : S=O asymmetric stretching (~1350 cm⁻¹), C-F vibrations (~1150 cm⁻¹) .
  • HRMS : Exact mass calculated for C₂H₆F₂NO₂S: 163.02 Da .

Q. What are the predicted physicochemical properties (e.g., logP, solubility) of 1,1-difluoro-N-methylmethanesulfonamide?

  • Predicted Data :

PropertyPredicted ValueMethod
logP1.2ALOGPS
pKa~4.3QSPR
Water Solubility12–15 mg/mLEPI Suite
  • Experimental Validation : Determine logP via shake-flask method (octanol/water) and solubility via nephelometry at 25°C .

Advanced Research Questions

Q. How can researchers address contradictory 19F NMR chemical shift data in fluorinated sulfonamides?

  • Resolution Strategy :

  • Use 2D NMR (HSQC, HMBC) to resolve signal overlaps caused by fluorine’s high electronegativity .
  • Apply response factors calibrated with internal standards (e.g., DMSO-d6) for quantitative analysis in complex mixtures .
  • Compare experimental shifts with computational predictions (DFT at B3LYP/6-311+G* level) .

Q. What computational approaches predict the hydrolytic stability of 1,1-difluoro-N-methylmethanesulfonamide under physiological conditions?

  • Methodology :

  • Perform density functional theory (DFT) calculations to model hydrolysis pathways (e.g., SN2 mechanism at sulfur) .
  • Validate with experimental degradation studies: Monitor hydrolysis at pH 2–12 via HPLC (retention time shift) over 72 hours .
    • Key Finding : Hydrolysis rates increase at pH >10 due to hydroxide ion attack on the sulfonyl group.

Q. How to design kinetic studies for sulfonamide derivatives’ reactivity in cross-coupling reactions?

  • Experimental Design :

  • Use stopped-flow UV-Vis spectroscopy to track reaction rates (λ = 250–300 nm) .
  • Vary temperature (25–60°C) and catalyst loading (e.g., Pd(PPh₃)₄) to derive Arrhenius activation energy (Ea).
  • Analyze intermediates via LC-MS to identify rate-limiting steps .

Q. What strategies mitigate byproduct formation during the synthesis of fluorinated sulfonamides?

  • Optimization Tactics :

  • Maintain strict stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) to minimize unreacted reagents .
  • Use scavenger resins (e.g., MP-carbonate) to trap excess acids or bases .
  • Implement inline FTIR for real-time monitoring of reaction progress and early termination to prevent over-reaction .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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